4-(1-Fluorovinyl)pyridine
Overview
Description
“4-(1-Fluorovinyl)pyridine” is a chemical compound that is available for purchase from various suppliers . It is a type of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of pyridine derivatives, including fluorinated pyridines, has been extensively studied . One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of pyridine derivatives has been investigated using various techniques . The geometrical structures, electronic structures, heats of formation, detonation properties, thermal stabilities, thermodynamic properties, and electrostatic potential of these compounds have been fully investigated using density functional theory .Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions . For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines .Physical and Chemical Properties Analysis
Pyridine derivatives exhibit a range of physical and chemical properties . For example, the density of these compounds can range from 1.70 g cm^3 to 2.11 g cm^3 . The detonation velocity can range from 7.1 km s^−1 to 9.77 km s^−1, and the detonation pressure can range from 21.5 GPa to 46.0 GPa .Scientific Research Applications
Catalytic Reactions
4-(1-Fluorovinyl)pyridine and its derivatives have been explored for their potential in catalytic reactions. For instance, enantioselective, catalytic fluorolactonization reactions using HF-pyridine as a nucleophilic fluoride source have been reported. This methodology provides access to lactones with fluorine-bearing stereogenic centers in high enantio- and diastereoselectivity, highlighting the utility of fluorovinyl pyridines in synthesizing complex molecules with precise control over their spatial arrangement (Woerly, Banik, & Jacobsen, 2016).
Fluorescent Sensors
Fluorovinyl pyridines have been utilized in the development of fluorescent sensors. A heteroatom-containing organic fluorophore based on pyridine exhibits aggregation-induced emission (AIE) characteristics and can function as a fluorescent pH sensor, showing the versatility of fluorovinyl pyridine derivatives in sensory applications (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).
Metal Cation Complexation
Studies on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have shown their potential in metal cation complexation. These materials coordinate with a wide variety of metal ions, leading to significant changes in optical properties. Such characteristics make fluorovinyl pyridines attractive for sensing applications, particularly in detecting metal ions like Zn2+, Sn2+, and Ca2+ in aqueous solutions (Hadad, Achelle, López‐Solera, García‐Martínez, & Rodríguez‐López, 2013).
Synthesis of Fluorinated Pyridines
Selective electrochemical synthesis of 4-fluoropyridine from pyridine using Et3N-3HF as both supporting electrolyte and fluorine source represents another application. This method demonstrates the feasibility of incorporating fluorine atoms into pyridine rings under mild conditions, expanding the toolkit for synthesizing fluorinated heterocycles (Fang, Tao, Kan, & Shang, 2004).
Stimuli-Responsive Materials
The development of multi-stimuli responsive materials from fluorovinyl pyridines showcases their potential in advanced applications. For example, a novel divinylanthracene derivative with pyridine units exhibits responsive fluorescence to physical pressure and chemical stimuli, suggesting its use in sensing, detection, and display devices with color-changing properties (Dong, Zhang, Tan, Wang, Chen, Li, Ye, Xu, Zou, & Tian, 2013).
Safety and Hazards
Future Directions
The future directions of research on pyridine derivatives are promising . There is a growing interest in developing novel pyridine-based drug candidates . Moreover, the development of efficient cascade reactions is highly important and appealing because of their desirable step-economy and convenience in constructing multiple chemical bonds and complex molecules in one shot .
Properties
IUPAC Name |
4-(1-fluoroethenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKKVYVZRQKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306367 | |
Record name | Pyridine, 4-(1-fluoroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331912-45-8 | |
Record name | Pyridine, 4-(1-fluoroethenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1331912-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-(1-fluoroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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